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Compound of Interest

Compound Name: JNJ-39220675

Cat. No.: B1673017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols

for JNJ-39220675, also known as mavoglurant (AFQ056). Mavoglurant is a selective, non-

competitive, and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5). It

has been investigated for its therapeutic potential in various neurological and psychiatric

disorders. This document outlines key in vivo models and methodologies to assess the efficacy,

pharmacokinetics, and pharmacodynamics of mavoglurant.

It is important to note that the designation JNJ-39220675 has also been associated with a

histamine H3 receptor antagonist in some literature. This document focuses exclusively on

JNJ-39220675 as the mGluR5 antagonist, mavoglurant.

Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies with

mavoglurant.

Table 1: In Vivo Efficacy of Mavoglurant in a Fragile X Syndrome Mouse Model
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Animal Model Treatment Dose (mg/kg) Route Key Findings

Fmr1 Knockout

Mice

Chronic

Mavoglurant

Not specified (in

food)
p.o.

Restored

sociability

behavior to wild-

type levels in a

three-chambered

task.[1]

Fmr1 Knockout

Mice
Mavoglurant Not specified Not specified

Attenuated wild

running and

audiogenic-

induced

seizures.

Table 2: In Vivo Efficacy of Mavoglurant in a Model of L-DOPA-Induced Dyskinesia

Animal Model Treatment Dose (mg/kg) Route Key Findings

6-OHDA-

Lesioned Rats

Mavoglurant with

L-DOPA
Not specified Not specified

Preclinical

studies suggest

efficacy in

reducing L-

DOPA-induced

dyskinesia.

Table 3: In Vivo Efficacy of Mavoglurant in a Model of Cocaine Self-Administration
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Animal Model
Treatment
Paradigm

Dose (mg/kg) Route Key Findings

Sprague-Dawley

Rats

Long Access

(6h/day)
1, 3, 10 i.p. or p.o.

Dose-

dependently

reduced

intravenous

cocaine self-

administration.

Sprague-Dawley

Rats

Short Access

(1h/day)
1, 3, 10 i.p. or p.o.

No effect on

cocaine self-

administration;

decreased

locomotion.

Table 4: In Vivo Pharmacokinetic Parameters of Mavoglurant in Rodents

Species
Dose
(mg/kg)

Route Tmax (h)

Cmax
(pmol/g
or
pmol/mL)

t1/2 (h)
Oral
Bioavaila
bility (%)

Mice 9.4 p.o. ≤0.25

Plasma:

950; Brain:

3500

2.9 32

Mice 3.1 i.v. ≤0.08

Plasma:

3330;

Brain: 8400

0.69 N/A

Experimental Protocols
Evaluation of Mavoglurant in a Fragile X Syndrome
Mouse Model
Objective: To assess the efficacy of mavoglurant in reversing the behavioral deficits observed

in Fmr1 knockout (KO) mice, a model of Fragile X syndrome.
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Animal Model: Male Fmr1 KO mice and wild-type (WT) littermates on a C57BL/6 background.

Protocol: Three-Chambered Social Interaction Test

Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two side

chambers can contain a novel object or a stranger mouse enclosed in a wire cage.

Habituation: Place the test mouse in the center chamber and allow it to explore all three

chambers for 10 minutes.

Sociability Phase: Place an unfamiliar mouse (Stranger 1) in the wire cage in one of the side

chambers and an empty wire cage in the other. Place the test mouse back in the center

chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and

the time spent sniffing each wire cage.

Social Novelty Phase: Introduce a new unfamiliar mouse (Stranger 2) into the previously

empty wire cage. The test mouse is then allowed to explore for another 10 minutes. Record

the time spent exploring each of the now-familiar and novel mice.

Mavoglurant Administration: For chronic studies, mavoglurant can be incorporated into the

food pellets. For acute studies, administer mavoglurant via oral gavage or intraperitoneal

injection at the desired dose and time before testing.[1]

Data Analysis: Analyze the time spent in each chamber and sniffing each cage. Fmr1 KO

mice typically show altered sociability, which may be restored by effective treatments.[1]

Protocol: Audiogenic Seizure Susceptibility

Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source.

Procedure: Place a single mouse in the chamber and allow a 1-minute habituation period.

Present a high-intensity acoustic stimulus (e.g., 120 dB) for a defined period (e.g., 60

seconds).

Scoring: Observe and score the seizure response, which can range from wild running to

tonic-clonic seizures.
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Mavoglurant Administration: Administer mavoglurant at the desired dose and route at a

specified time before the seizure induction.

Data Analysis: Compare the incidence and severity of seizures between vehicle- and

mavoglurant-treated groups.

Evaluation of Mavoglurant in a Rat Model of L-DOPA-
Induced Dyskinesia (LID)
Objective: To determine the efficacy of mavoglurant in reducing abnormal involuntary

movements (AIMs) induced by chronic L-DOPA treatment in a rat model of Parkinson's

disease.

Protocol: 6-Hydroxydopamine (6-OHDA) Lesioning and L-DOPA Treatment

Animal Model: Adult male Sprague-Dawley or Wistar rats.

6-OHDA Lesioning:

Anesthetize the rat and place it in a stereotaxic frame.

Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the

nigrostriatal dopamine pathway. The coordinates relative to bregma are typically:

Anteroposterior (AP): -2.8 mm, Mediolateral (ML): -2.0 mm, Dorsoventral (DV): -9.0 mm.

Allow the animals to recover for at least 2-3 weeks.

Induction of Dyskinesia:

Administer L-DOPA (e.g., 5-6 mg/kg, s.c. or i.p.) in combination with a peripheral

decarboxylase inhibitor like benserazide (e.g., 12.5-15 mg/kg) daily for approximately 3

weeks to induce stable AIMs.

Mavoglurant Treatment: Co-administer mavoglurant with L-DOPA at the desired doses and

route.

Assessment of Abnormal Involuntary Movements (AIMs):
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Following L-DOPA administration, place the rats in individual transparent cages for

observation.

Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20

minutes for 3-4 hours). Each subtype of AIM is typically scored on a scale from 0 (absent)

to 4 (continuous).

Data Analysis: Calculate the total AIMs score for each rat and compare the scores between

the mavoglurant- and vehicle-treated groups.

Pharmacokinetic Analysis of Mavoglurant
Objective: To determine the pharmacokinetic profile of mavoglurant in rodents.

Protocol:

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Drug Administration: Administer mavoglurant at a defined dose via the desired route (e.g.,

oral gavage for bioavailability studies, intravenous injection for clearance).

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple

time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood

into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis (LC-MS/MS):

Develop and validate a sensitive and selective liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of mavoglurant in plasma.[2][3]

Chromatographic Separation: Use a C18 column with a mobile phase consisting of an

organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier

(e.g., formic acid or acetic acid).[2][3]

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using

electrospray ionization (ESI) and monitor the specific precursor-to-product ion transitions
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for mavoglurant and an internal standard in multiple reaction monitoring (MRM) mode.[2]

[3]

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life

(t1/2), and oral bioavailability using appropriate software.

Visualizations

Extracellular Space
Plasma Membrane

Intracellular Space

Glutamate mGluR5
Binds Gq Protein

Activates Phospholipase C
(PLC)

Activates

PIP2

Cleaves

IP3

Diacylglycerol
(DAG)

Endoplasmic
Reticulum

Binds to
IP3 Receptor

Protein Kinase C
(PKC)

Activates

Ca²⁺ Release

Downstream
Signaling &

Neuronal Excitability

Mavoglurant
(JNJ-39220675)

Inhibits
(NAM)

Click to download full resolution via product page

Caption: Mavoglurant (JNJ-39220675) acts as a negative allosteric modulator (NAM) of the

mGluR5 receptor, inhibiting downstream signaling cascades.
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Caption: Workflow for evaluating mavoglurant in the 6-OHDA rat model of L-DOPA-induced

dyskinesia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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